molecular formula C8H5BrFNO3 B8053736 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

Cat. No.: B8053736
M. Wt: 262.03 g/mol
InChI Key: QNNOWQJHFGXNJS-UHFFFAOYSA-N
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Description

Overview of Alpha-Haloketones as Synthetic Intermediates

Alpha-haloketones have been recognized as powerful building blocks in organic synthesis since the late 19th century. Their importance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. chemicalbook.com This dual reactivity allows them to participate in a wide variety of chemical transformations. They are key precursors for the synthesis of numerous N, S, and O-heterocycles, some of which exhibit significant biological activity. chemicalbook.com Furthermore, α-haloketones are crucial intermediates in the production of various organometallic species and have been instrumental in the synthesis of several blockbuster pharmaceutical compounds. chemicalbook.com Their ability to act as potent alkylating agents is a cornerstone of their synthetic utility. nih.gov

Structural Classification and Reactivity Profiles of Haloacetophenone Derivatives

Haloacetophenones are acetophenone (B1666503) derivatives bearing a halogen (F, Cl, Br, or I) on the α-methyl group. The nature of the halogen and the substituents on the aromatic ring significantly influence the compound's reactivity. The general reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. rsc.org This makes the α-carbon highly susceptible to nucleophilic attack. rsc.org

The reactivity generally follows the order I > Br > Cl > F, corresponding to the leaving group ability of the halide. Brominated acetophenones, like the subject of this article, offer a good balance of reactivity and stability, making them widely used in synthesis. The presence of electron-withdrawing or electron-donating groups on the phenyl ring further modulates the reactivity of both the carbonyl group and the α-carbon.

Positioning of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone within this Chemical Class

2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is a highly activated haloacetophenone derivative. Its structure incorporates three key features that define its chemical character:

The α-bromo ketone moiety : This functional group is the primary site of reactivity, enabling nucleophilic substitution reactions at the α-carbon.

A nitro group : Positioned at the para-position of the phenyl ring, this strong electron-withdrawing group further enhances the electrophilicity of the aromatic ring and the carbonyl carbon.

A fluoro group : Located at the meta-position, the fluorine atom also contributes to the electron-deficient nature of the phenyl ring through its inductive effect.

This combination of functional groups makes 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone a particularly reactive and versatile intermediate for the synthesis of complex, highly functionalized molecules, especially in the context of medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-1-(3-fluoro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNOWQJHFGXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 3 Fluoro 4 Nitrophenyl Ethanone

Direct α-Bromination of 1-(3-fluoro-4-nitrophenyl)ethanone (B1321927)

The most direct and common method for synthesizing 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is the α-bromination of the ketone 1-(3-fluoro-4-nitrophenyl)ethanone. This reaction specifically targets the carbon atom adjacent to the carbonyl group (the α-carbon). The general mechanism for this acid-catalyzed reaction involves the formation of an enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. automate.videogoogle.com The rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol. google.com

A variety of reagents can supply the electrophilic bromine required for the α-bromination of acetophenones. The choice of reagent can influence reaction conditions, selectivity, and yield.

Bromine (Br₂) : Molecular bromine is a classic reagent for α-bromination. The reaction is typically carried out in a suitable solvent, such as acetic acid or chloroform (B151607), often with an acid catalyst like HBr or sulfuric acid to facilitate the formation of the enol intermediate. automate.videogoogle.comnih.gov For instance, the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone is achieved by treating 1-(3-nitrophenyl)ethanone with bromine in chloroform at low temperatures. novartis.com A similar principle applies to the bromination of 1-(3-fluoro-4-nitrophenyl)ethanone.

Copper(II) Bromide (CuBr₂) : Copper(II) bromide serves as a mild and selective brominating agent. frontiersin.org It is particularly effective for the α-monobromination of ketones. The reaction is often performed by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate. frontiersin.orgorgsyn.org During the reaction, the black Cu(II)Br₂ is converted to white copper(I) bromide, providing a visual indicator of reaction progress. orgsyn.org This method is noted for its high selectivity for side-chain bromination over aromatic ring bromination, even with activated rings. orgsyn.org The byproducts are easily removed by filtration, simplifying the workup process. orgsyn.org Yields for α-bromination of various acetophenones using CuBr₂ are generally moderate to good. nih.gov

N-Bromosuccinimide (NBS) : NBS is a convenient and versatile solid source of electrophilic bromine, making it easier and safer to handle than liquid bromine. uni.lufrontiersin.org It is widely used for the α-bromination of carbonyl compounds. uni.lumuni.cz The reaction can be performed under acid-catalyzed conditions or via a radical pathway. uni.lu For α-bromination of ketones, acid catalysis is common, often using catalysts such as sulfuric acid or acidic aluminum oxide. uni.lu The use of NBS can provide high yields with fewer side products compared to other methods. uni.lu

Brominating AgentTypical ConditionsKey AdvantagesRelevant Citations
Bromine (Br₂)Acetic acid or Chloroform solvent, often with acid catalyst (HBr, H₂SO₄)Fundamental, widely used reagent. automate.videogoogle.comnovartis.com
Copper(II) Bromide (CuBr₂)Reflux in Chloroform/Ethyl AcetateHigh selectivity for α-monobromination, easy byproduct removal. frontiersin.orgorgsyn.orgnih.gov
N-Bromosuccinimide (NBS)Acid catalysis (e.g., Al₂O₃, H₂SO₄) or radical initiatorSolid reagent (safer handling), high yields, fewer side products. uni.lumuni.cz

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of α-bromination.

Acid Catalysis : As previously mentioned, acid catalysis is fundamental to the reaction mechanism with reagents like Br₂ and NBS. The acid protonates the carbonyl oxygen, which accelerates the keto-enol tautomerism required for the reaction to proceed. automate.video Various acids, including HBr, acetic acid, and sulfuric acid, can be employed. automate.videonih.gov

Lewis Acid and Solid Acid Catalysis : Lewis acids can activate the brominating agent. For example, acidic aluminum oxide (Al₂O₃) has been shown to effectively catalyze the α-bromination of aralkyl ketones with NBS, potentially by enhancing the formation of the enol and promoting the release of the bromonium ion from NBS.

Organocatalysis : In the context of asymmetric synthesis, organocatalytic methods have been developed for the enantioselective α-bromination of ketones. These methods use chiral organic molecules, such as C₂-symmetric imidazolidinones, to induce stereoselectivity, leading to optically active α-bromo ketones with high enantiomeric excess. While not strictly necessary for the synthesis of the achiral title compound, these findings highlight advanced catalytic strategies in the field.

Electrochemical Catalysis : A greener approach involves the electrochemical generation of the brominating species. For example, α-bromoacetophenone can be synthesized with high selectivity and good yield using in-situ generated bromonium ions from ammonium (B1175870) bromide (NH₄Br) in an undivided electrochemical cell, with sulfuric acid acting as a supporting electrolyte.

Regioselectivity : The α-bromination of 1-(3-fluoro-4-nitrophenyl)ethanone is a highly regioselective reaction. The presence of the electron-withdrawing acetyl and nitro groups, along with the fluoro group, deactivates the aromatic ring towards electrophilic attack. Consequently, electrophilic bromination occurs selectively at the more nucleophilic α-carbon of the enol intermediate rather than on the aromatic ring. This substrate-directed regioselectivity ensures that the bromine atom is introduced onto the side chain, yielding the desired α-bromo ketone. Studies on various acetophenone (B1666503) derivatives confirm that when the aromatic ring's electron density is sufficiently low, bromination on the ring is very poor, favoring side-chain substitution.

Stereoselectivity : The α-carbon of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is not a stereocenter. Therefore, stereoselectivity is not a consideration in its synthesis. However, for ketones where the α-carbon becomes a chiral center upon bromination, stereoselectivity is a significant challenge addressed by asymmetric catalysis.

Synthesis via Functional Group Interconversions on the Aromatic Ring

An alternative strategy to synthesize the target compound involves constructing the substituted aromatic ring first, followed by the α-bromination step. This approach is centered on preparing the key intermediate, 1-(3-fluoro-4-nitrophenyl)ethanone.

The precursor 1-(3-fluoro-4-nitrophenyl)ethanone can be prepared via electrophilic aromatic substitution, specifically through the nitration of 3'-fluoroacetophenone. google.com

The standard procedure for nitrating aromatic compounds involves a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). automate.video The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is typically performed at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize the formation of byproducts.

In the nitration of 3'-fluoroacetophenone, the directing effects of the existing substituents determine the position of the incoming nitro group. The acetyl group (-COCH₃) is a deactivating, meta-directing group, while the fluorine substituent is a deactivating, ortho-, para-directing group. The most favorable position for electrophilic attack is the one that is activated by the ortho-, para-directing group and least deactivated by the meta-directing group. In this case, the position para to the fluorine (C4) is the most activated site, leading to the regioselective formation of 1-(3-fluoro-4-nitrophenyl)ethanone as the major product.

Starting MaterialReagentsKey TransformationProductRelevant Citations
3'-FluoroacetophenoneConc. HNO₃, Conc. H₂SO₄Electrophilic Aromatic Nitration1-(3-fluoro-4-nitrophenyl)ethanone automate.videogoogle.com

This synthetic route would involve introducing the fluorine atom onto an acetophenone precursor that already contains the nitro group, such as 1-(4-nitrophenyl)ethanone. This would require an electrophilic fluorination reaction. However, introducing a halogen onto a strongly deactivated aromatic ring (due to the nitro and acetyl groups) is synthetically challenging. orgsyn.org Standard electrophilic aromatic halogenation reactions typically require a Lewis acid catalyst to polarize the halogen, but even under these conditions, reaction with a highly deactivated ring is difficult. orgsyn.org Therefore, the nitration of a pre-existing fluoro-substituted precursor, as described in section 2.2.1, is the more common and synthetically viable pathway to obtain the 1-(3-fluoro-4-nitrophenyl)ethanone intermediate.

Alternative Synthetic Routes to α-Bromoketones Applicable to the 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone Framework

Beyond the direct bromination of a pre-formed ketone, other synthetic disconnections offer potential, albeit sometimes challenging, pathways to the target molecule. These can be broadly classified by whether they focus on forming the carbon skeleton or on introducing the key bromine atom at a later stage.

An alternative to late-stage bromination is the construction of the molecule with the bromo-acetyl moiety already intact. One classic method that could be considered is the Friedel-Crafts acylation . This would involve reacting 1-fluoro-2-nitrobenzene (B31998) with bromoacetyl chloride in the presence of a Lewis acid like aluminum chloride. The primary challenge in this approach is the highly deactivated nature of the aromatic ring due to the strong electron-withdrawing effects of both the fluoro and nitro groups, which typically necessitates harsh reaction conditions that may not be compatible with the sensitive nitro group.

Another approach centers on building the ketone from an olefin precursor. The direct conversion of olefins to α-bromo ketones has been developed, offering a more atom-economical route that avoids starting with the corresponding ketone. researchgate.net For instance, a hypothetical vinyl derivative of 3-fluoro-4-nitrobenzene could be subjected to oxidative bromination. Various reagent systems, such as a bromide/bromate couple, have been shown to effect this transformation. researchgate.net A one-pot method starting from secondary alcohols has also been developed, proceeding through oxidation to the ketone followed by in-situ bromination. rsc.org

Late-stage functionalization (LSF) aims to introduce key functional groups in the final steps of a synthetic sequence. While direct α-bromination is a form of LSF, more advanced methods are continually being developed.

One such strategy involves the transformation of other α-functional groups. For example, a precursor such as 2-hydroxy-1-(3-fluoro-4-nitrophenyl)ethanone could be converted to the desired α-bromoketone. Methods for transforming β-hydroxycarbonyl compounds into α-brominated 1,3-dicarbonyl compounds using reagents like MoO₂Cl₂ and N-bromosuccinimide (NBS) have been reported, showcasing the feasibility of converting an α-hydroxy group to a bromide. organic-chemistry.org

Another LSF approach is the direct C-H activation of the methyl group of the parent ketone, 1-(3-fluoro-4-nitrophenyl)ethanone. This would involve a catalytic system capable of selectively functionalizing the α-carbon, thus avoiding the use of stoichiometric and often harsh brominating agents. While conceptually attractive, achieving high selectivity and efficiency for such transformations remains a significant challenge in synthetic chemistry.

Reaction Optimization and Scalability Considerations in the Synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

Optimizing the synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is crucial for ensuring high yield, purity, and safety, particularly when moving from laboratory-scale to industrial production. akjournals.com The α-bromination of acetophenones is a well-studied reaction, and the principles derived from these studies are directly applicable. akjournals.comru.nl

Key parameters that require careful optimization include the choice of brominating agent, solvent, temperature, and catalyst. rsc.org Bromine (Br₂), often in a solvent like acetic acid, is a common choice. nih.govlibretexts.org However, alternatives like N-Bromosuccinimide (NBS) are often preferred for their easier handling and potentially higher selectivity. nih.gov The use of catalysts, such as acids to promote enol formation, is also critical. libretexts.org For electron-deficient ketones, like the one , reaction conditions may need to be adjusted to overcome the deactivating effect of the nitro and fluoro groups. researchgate.net

The table below outlines the critical parameters and their potential impact on the reaction outcome.

ParameterKey ConsiderationsPotential Impact on Yield and Purity
Brominating Agent Reactivity (e.g., Br₂, NBS), handling, and cost.Can influence selectivity between mono- and di-bromination. nih.gov
Solvent Polarity, boiling point, and inertness (e.g., acetic acid, THF, CH₂Cl₂).Affects reaction rate and solubility of reactants. chemicalbook.com
Catalyst Acid or base to promote enol/enolate formation.Can significantly accelerate the reaction but may also promote side reactions. libretexts.org
Temperature Reaction rate vs. byproduct formation.Higher temperatures increase rate but can lead to decreased selectivity.
Reaction Time Monitored for optimal conversion.Insufficient time leads to incomplete reaction; excessive time can increase byproduct formation.

For large-scale synthesis, these considerations become even more pronounced. akjournals.com The management of heat from the exothermic bromination reaction is a primary safety concern. The choice of solvent is influenced by factors like cost, environmental impact, and ease of recovery. Purification methods also shift, with a preference for crystallization over chromatography for reasons of cost and throughput. Therefore, optimizing the reaction to produce a crude product of high purity is essential for efficient large-scale production. The development of continuous flow processes for α-bromination represents a significant step towards safer and more scalable manufacturing. akjournals.comru.nl

Physicochemical Properties

Tabulated Physical and Chemical Properties

While specific experimental data for this exact compound is not widely published, properties can be estimated based on closely related analogs like 2-bromo-1-(3-nitrophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone. nih.govnih.govbldpharm.commatrixscientific.com

PropertyValue (Estimated/Analog Data)
IUPAC Name 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
CAS Number 1003879-03-5 (related structure)
Molecular Formula C₈H₅BrFNO₃
Molecular Weight 262.03 g/mol
Appearance Expected to be a solid, likely a yellow or beige crystalline powder
Melting Point Not specified, but analogs have melting points ranging from 47-49°C to 94-99°C chemicalbook.combldpharm.com
Solubility Expected to be soluble in common organic solvents like acetone, chloroform (B151607), and ethyl acetate

Spectroscopic Data (NMR, IR, MS)

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. Based on data for similar structures, the following spectral characteristics are expected: rsc.orgrsc.org

¹H NMR : The spectrum would likely show signals for the aromatic protons in the 7.5-8.5 ppm region, with coupling patterns dictated by the fluoro and nitro substituents. A characteristic singlet for the two protons of the bromomethyl group (–CH₂Br) would be expected around 4.4-4.6 ppm.

¹³C NMR : The spectrum would display a signal for the carbonyl carbon around 190 ppm. The carbon of the –CH₂Br group would appear at approximately 30-35 ppm. Aromatic carbons would resonate in the 115-150 ppm range, with their chemical shifts influenced by the fluorine and nitro groups.

IR Spectroscopy : Key absorption bands would include a strong carbonyl (C=O) stretch around 1700 cm⁻¹. Strong peaks corresponding to the nitro group (N-O) asymmetric and symmetric stretching would be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretch would appear in the fingerprint region.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature for identifying the compound.

Crystallographic Data

As of now, there is no publicly available crystal structure for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone in major crystallographic databases. However, the crystal structure of the closely related compound, 2-bromo-1-(3-nitrophenyl)ethanone, has been reported. nih.gov In this analog, two molecules are present in the asymmetric unit, with the nitro and ethanone (B97240) groups being nearly planar with the benzene (B151609) ring. nih.gov The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking. nih.gov It is reasonable to assume that 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would exhibit similar structural features and packing motifs.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by analyzing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, the key functional groups are the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the aromatic ring (C=C and C-H).

While a specific FT-IR spectrum for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is not publicly available, the expected absorption bands can be inferred from the analysis of structurally similar compounds. For instance, in related α-bromoacetophenones, the carbonyl stretching vibration (ν(C=O)) is a strong and sharp band typically appearing in the region of 1680-1720 cm⁻¹. The presence of the electronegative bromine atom on the α-carbon can slightly shift this frequency. The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically between 1500 and 1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1335 and 1385 cm⁻¹. The C-F stretching vibration is expected to produce a strong band in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Carbonyl (C=O)Stretching1720 - 1680Strong
Aromatic C=CStretching1600 - 1400Medium to Weak
Nitro (NO₂)Asymmetric Stretching1560 - 1500Strong
Nitro (NO₂)Symmetric Stretching1385 - 1335Strong
Carbon-Fluorine (C-F)Stretching1400 - 1000Strong
Carbon-Bromine (C-Br)Stretching690 - 515Medium to Strong

This table presents the expected FT-IR absorption bands for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone based on characteristic functional group frequencies.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for the closely related compound, 2-Bromo-1-(3-nitrophenyl)ethanone, is available and provides valuable insight. nih.gov For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. The aromatic ring vibrations will also be clearly visible. The carbonyl stretch, while also present, may be weaker than in the FT-IR spectrum. The C-Br and C-F bonds will also exhibit characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, two distinct regions of signals are expected: the aromatic region and the aliphatic region.

The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the bromine atom are expected to appear as a singlet in the aliphatic region, typically between δ 4.0 and 5.0 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of both the carbonyl group and the bromine atom. For comparison, the methylene protons in 2-bromo-1-(4-fluorophenyl)ethanone appear as a singlet at δ 4.43 ppm, and in 2-bromo-1-(4-nitrophenyl)ethanone at δ 4.46 ppm. rsc.orgrsc.org

The aromatic region will show a more complex pattern due to the substitution on the phenyl ring. The three aromatic protons will be coupled to each other and to the fluorine atom. Based on the substitution pattern (fluoro at C3, nitro at C4), we can predict the splitting patterns and approximate chemical shifts. The proton at C2 will likely be a doublet of doublets, coupled to the proton at C6 and the fluorine at C3. The proton at C5 will also be a doublet of doublets, coupled to the proton at C6 and the fluorine at C3. The proton at C6 will likely be a doublet of doublets, coupled to the protons at C2 and C5. The electron-withdrawing nitro group at C4 will deshield the adjacent protons, shifting their signals downfield.

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CH₂Br4.3 - 4.6Singlet (s)
Aromatic H7.5 - 8.5Multiplet (m)

This table outlines the predicted ¹H NMR spectral data for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 185-195 ppm. rsc.org The methylene carbon (-CH₂Br) will likely appear around δ 30-40 ppm. The six aromatic carbons will have chemical shifts between δ 110 and 155 ppm. The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹J(C-F)), and its signal will appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and fluoro groups and the bromoacetyl substituent. For example, the carbon bearing the nitro group (C4) is expected to be significantly downfield.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O185 - 195
-CH₂Br30 - 40
Aromatic C-F155 - 165 (doublet)
Aromatic C-NO₂145 - 155
Other Aromatic C115 - 140

This table presents the predicted ¹³C NMR chemical shifts for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone will be influenced by the electronic environment of the aromatic ring. The presence of the ortho-nitro group and the meta-bromoacetyl group will affect the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be split into a multiplet due to coupling with the adjacent aromatic protons. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. For fluorobenzenes, the chemical shifts can vary widely depending on the nature and position of the other substituents. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, a COSY spectrum would be expected to show correlations between the protons on the aromatic ring, allowing for their definitive assignment. The protons on the bromomethyl group (-CH₂Br) would appear as a singlet and thus not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It is invaluable for assigning the carbon signals of protonated carbons. In the case of the target molecule, the HSQC spectrum would show a cross-peak between the methylene protons of the bromomethyl group and the corresponding carbon atom, as well as cross-peaks for each aromatic C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, HMBC would show correlations from the methylene protons to the carbonyl carbon and the adjacent aromatic carbon. Furthermore, correlations between the aromatic protons and neighboring carbons would confirm the substitution pattern on the phenyl ring. magritek.com

2D NMR Correlation
Expected Observation for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanoneCOSYHSQCHMBC

Through-Space Spin-Spin Couplings for Conformational Studies

Through-space spin-spin couplings, often observed between fluorine (¹⁹F) and nearby protons or carbons, can provide valuable information about the molecule's preferred conformation. rsc.orgresearchgate.net In sterically crowded molecules, the interaction of non-bonding orbitals can lead to measurable coupling constants, even over several bonds, if the atoms are in close spatial proximity. researchgate.net For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, a through-space coupling could potentially be observed between the fluorine atom at the C3 position and the protons of the bromomethyl group, depending on the rotational orientation of the ethanone (B97240) side chain relative to the phenyl ring. The magnitude of such a coupling would be highly dependent on the dihedral angle and the internuclear distance. ucl.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For C₈H₅BrFNO₃, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uw.edu.plnih.gov While derivatization is sometimes required for polar compounds like nitrophenols to improve their volatility and chromatographic behavior, GC-MS analysis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would provide its retention time and a mass spectrum. researchgate.net The mass spectrum, generated by electron ionization, would show the molecular ion peak and a characteristic pattern of fragment ions resulting from the cleavage of weaker bonds. Expected fragmentation pathways would include the loss of a bromine radical (•Br), the cleavage of the C-C bond between the carbonyl group and the methylene group, and the loss of the nitro group (NO₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is not publicly available, the analysis of a closely related compound, 2-Bromo-1-(3-nitrophenyl)ethanone, provides significant insight into the expected solid-state characteristics. nih.govnih.gov X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone reveals an extensive network of weak intermolecular interactions that stabilize the crystal lattice. nih.govnih.gov It is highly probable that 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would exhibit similar interactions.

C-H···O and C-H···Br Hydrogen Bonds: In the analogue, weak hydrogen bonds involving aromatic and methylene C-H donors and oxygen atoms of the nitro and carbonyl groups as acceptors are observed. nih.gov Similar C-H···O and C-H···Br interactions would be expected to play a crucial role in the crystal packing of the title compound, linking molecules into a three-dimensional network.

π–π Stacking: The crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone shows evidence of π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.710 Å and 3.677 Å. nih.govnih.gov This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal structure. The electron-withdrawing nitro and fluoro groups on the phenyl ring of the title compound would influence the nature of these stacking interactions.

Interaction Type
Description and Significance in Analogous StructuresC-H···O Hydrogen Bondsnih.govC-H···Br Hydrogen Bondsnih.govπ–π Stackingnih.govnih.govBr···O Interactionsnih.govnih.gov

Molecular Conformation and Dihedral Angle Analysis

Detailed single-crystal X-ray diffraction studies would be required to determine the precise molecular conformation and dihedral angles of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone. Such an analysis would reveal the spatial arrangement of the atoms and the torsion angles between the phenyl ring and its substituents (the nitro group and the bromoethanone group).

For comparison, a related compound, 2-Bromo-1-(3-nitrophenyl)ethanone , which lacks the fluorine atom, has been studied. In that molecule, two independent molecules (A and B) are present in the asymmetric unit. The dihedral angles between the mean plane of the benzene (B151609) ring and the nitro group are 4.6(4)° for molecule A and 2.8(3)° for molecule B. nih.govnih.gov The corresponding angles with the ethanone group are 0.8(8)° (A) and 5.5(8)° (B), indicating a nearly planar arrangement of these groups with the ring. nih.govnih.gov The bromine atom is slightly twisted out of the plane, with C1-C7-C8-Br torsion angles of -177.5(5)° and 168.6(5)°. nih.gov A similar analysis for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would provide insight into the electronic and steric effects of the additional fluorine substituent on the molecular geometry.

Supramolecular Assembly and Network Structures

The way molecules of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone pack in a crystal lattice determines its supramolecular assembly. This is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking.

In the crystal structure of the analogous 2-Bromo-1-(3-nitrophenyl)ethanone , an extensive network of weak C—H···O hydrogen bonds is observed. nih.govnih.gov Additionally, π–π stacking interactions between the phenyl rings of adjacent molecules, with centroid-to-centroid distances of 3.710(5) Å and 3.677(5) Å, contribute to the crystal's stability. nih.govnih.gov Short intermolecular contacts involving the bromine and oxygen atoms (Br···O and O···Br) also play a role in forming a three-dimensional supramolecular network. nih.govnih.gov The presence of a fluorine atom in 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would likely introduce additional or different intermolecular interactions, such as C—H···F hydrogen bonds or F···X contacts, potentially leading to a distinct network structure. However, without experimental crystallographic data, the specific nature of its supramolecular assembly remains theoretical.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions). These transitions are influenced by the chromophores present in the molecule, namely the substituted nitrophenyl ring and the carbonyl group.

Specific experimental UV-Visible spectral data, including absorption maxima (λmax) and molar absorptivity values for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, are not reported in the available literature. Such data would be valuable for understanding its optical properties and for potential applications in materials science or as a photochemical precursor.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and confirm the elemental composition of a synthesized compound.

For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, the molecular formula is C₈H₅BrFNO₃. The theoretical elemental composition can be calculated based on its atomic weights.

Table 1: Theoretical Elemental Composition of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 8 96.088 36.67
Hydrogen H 1.008 5 5.040 1.92
Bromine Br 79.904 1 79.904 30.49
Fluorine F 18.998 1 18.998 7.25
Nitrogen N 14.007 1 14.007 5.34
Oxygen O 15.999 3 47.997 18.32

| Total | | | | 262.034 | 100.00 |

Experimental data from an elemental analyzer would be required to confirm these percentages for a synthesized sample of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. uci.edunih.govwarwick.ac.uk This method is employed to determine various properties of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, from its preferred three-dimensional shape to its electronic and spectroscopic characteristics. Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule. For substituted acetophenones, the orientation of the side chain and functional groups relative to the phenyl ring is of key interest.

While specific conformational analysis data for 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is not available in the searched literature, insights can be drawn from crystal structure studies of the closely related compound, 2-Bromo-1-(3-nitrophenyl)ethanone. nih.govnih.gov In the crystal structure of this related molecule, there are two molecules (A and B) in the asymmetric unit. The nitro and ethanone (B97240) groups are found to be nearly coplanar with the benzene (B151609) ring. nih.govnih.gov The dihedral angles between the nitro group and the ring are 4.6(4)° (A) and 2.8(3)° (B), while for the ethanone group, they are 0.8(8)° (A) and 5.5(8)° (B). nih.govnih.gov The bromine atom, however, is slightly twisted out of the plane. nih.govnih.gov It is expected that 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would adopt a similar low-energy conformation where the bulky substituents are arranged to minimize steric hindrance while maximizing electronic conjugation.

Table 1: Expected Structural Parameters (based on related compounds)

Parameter Description Expected Value
Dihedral Angle (NO₂) Angle between the nitro group and the phenyl ring plane. Near 0°
Dihedral Angle (C=O) Angle between the carbonyl group and the phenyl ring plane. Near 0°

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This makes the molecule more polarizable and prone to participating in chemical reactions. For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, the electron-withdrawing nature of the nitro, fluoro, and bromoacetyl groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a reactive species. Quantum chemical calculations can precisely determine these energy levels and the resulting gap, which is a key descriptor of molecular stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map illustrates regions of negative electrostatic potential (electron-rich, colored in red) and positive electrostatic potential (electron-poor, colored in blue).

For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, the MESP map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack. nih.gov

Positive Potential: Located around the hydrogen atoms of the phenyl ring, making them sites for potential nucleophilic attack.

The bromine atom would also influence the potential map, contributing to the electrophilic character of the adjacent carbonyl carbon.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of intramolecular charge transfer and electron delocalization. The strength of these interactions is measured by the second-order perturbation energy, E(2). uni-muenchen.de

An NBO analysis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would provide deep insights into its electronic structure:

Hyperconjugative Interactions: It would reveal charge delocalization from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the phenyl ring and the carbonyl group.

Bond Polarization: The analysis would quantify the polarization of the C-Br, C=O, C-F, and C-N bonds, reflecting the electronegativity of the substituent atoms.

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in the Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.netresearchgate.net For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, characteristic peaks for the C=O stretch, N-O stretches (symmetric and asymmetric), C-F stretch, and C-Br stretch would be predicted.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning signals in experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and their corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. This helps in understanding the electronic structure and the nature of chromophores within the molecule.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (for a related chalcone) nih.gov

Assignment Experimental FT-IR (cm⁻¹) Calculated FT-IR (cm⁻¹)
O-H Stretch 3120 3152
C=O Stretch 1750-1680 (Calculation specific)

Reaction Mechanism Elucidation through Computational Transition State Modeling

Understanding how a chemical reaction proceeds requires identifying the transition state—the high-energy point of no return along the reaction pathway. mit.edu Computational modeling is an indispensable tool for elucidating reaction mechanisms by locating and characterizing these fleeting transition state structures. mit.eduyoutube.com

For a molecule like 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, which is a valuable synthetic intermediate, understanding its reaction mechanisms is critical. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, computational modeling can:

Map the Potential Energy Surface: Trace the energy changes as reactants are converted into products.

Locate the Transition State: Identify the geometry of the highest energy barrier.

Calculate Activation Energy: Determine the energy required to overcome the barrier, which dictates the reaction rate.

Confirm the Transition State: A frequency calculation must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

This level of detail allows chemists to predict reaction outcomes, optimize conditions, and design more efficient synthetic routes. mit.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

In the absence of direct MD simulation data, insights into the conformational preferences of this molecule can be inferred from crystallographic data of similar compounds. For instance, a study on the related compound, 2-Bromo-1-(3-nitrophenyl)ethanone, revealed that in the solid state, the nitro and ethanone groups lie nearly in the same plane as the benzene ring, with the bromine atom being slightly twisted out of this plane. The dihedral angles between the mean planes of the nitro and ethanone groups and the benzene ring were reported to be small. This suggests a relatively planar preferred conformation in the crystalline form. It is plausible that 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone would exhibit a similar preference for planarity in its ground state conformation due to the electronic effects of the aromatic system. However, without specific MD simulations, the full conformational landscape, including the energy barriers between different rotational isomers (rotamers) and the influence of solvents on these conformations, remains undetermined.

QSAR Studies for Predicting Synthetic Efficiency or Selectivity (if applicable to chemical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with a specific activity, which can include biological activity or, in some cases, chemical reactivity and synthetic outcomes. The goal of such studies is to develop predictive models that can guide the design of new molecules or optimize reaction conditions.

A comprehensive search of the scientific literature did not yield any specific QSAR studies focused on predicting the synthetic efficiency or selectivity of reactions involving 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone. QSAR models are typically developed for large series of compounds where a consistent set of experimental data (e.g., reaction yields, enantiomeric excess) is available. The development of a QSAR model for the synthesis of this particular compound would require a systematic study of how variations in starting materials, catalysts, or reaction conditions affect the outcome, and then using molecular descriptors to build a predictive mathematical model. Such a study has not been reported.

While general QSAR models exist for predicting various chemical properties and toxicities, their applicability to the specific synthetic outcomes of a single compound like 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is limited without specific model development and validation.

Applications of 2 Bromo 1 3 Fluoro 4 Nitrophenyl Ethanone As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

α-Haloketones, such as 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, are recognized for their high reactivity, which allows for selective transformations with a variety of reagents. This reactivity makes them powerful synthons for the preparation of a wide array of functionalized carbocyclic and heterocyclic compounds. The presence of the bromoacetyl group provides a key site for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

The 3-fluoro-4-nitrophenyl moiety of the molecule also plays a crucial role in its synthetic utility. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent ketone. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation, thereby expanding the molecular complexity of the resulting products. The fluorine atom can modulate the electronic properties and bioavailability of the final molecules, a feature often sought after in medicinal chemistry. acs.org

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone makes it an ideal starting material for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

Imidazole (B134444) derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov A common and effective method for the synthesis of substituted imidazoles is the Debus–Radziszewski reaction and its variations. This typically involves the reaction of an α-haloketone with an aldehyde and ammonia (B1221849) or a primary amine.

Specifically, 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone can react with a variety of aldehydes and a source of ammonia (e.g., ammonium (B1175870) acetate) to yield 2,4(5)-disubstituted imidazoles. The general reaction scheme involves the initial formation of a diamine or an imine, followed by cyclization with the α-haloketone. The resulting imidazole ring would bear the 3-fluoro-4-nitrophenyl substituent, providing a scaffold for further synthetic modifications.

Table 1: Representative Synthesis of Imidazole Derivatives from α-Haloketones

α-Haloketone Reactant Aldehyde Amine Source Product Reference
2-Bromo-1-phenylethanone Benzaldehyde Ammonium Acetate 2,4,5-Triphenyl-1H-imidazole nih.gov
2-Bromo-1-(4-chlorophenyl)ethanone 4-Methoxybenzaldehyde Ammonium Acetate 2-(4-Methoxyphenyl)-4-(4-chlorophenyl)-1H-imidazole nih.gov

Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects. luxembourg-bio.comnih.govresearchgate.net The synthesis of 1,2,4-triazoles can be achieved through various routes starting from precursors derivable from 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone.

One common method involves the conversion of the α-bromoketone to a hydrazone, which can then undergo oxidative cyclization. Alternatively, the ketone can be transformed into a key intermediate such as an acid hydrazide, which can then be cyclized with various reagents to form the triazole ring. For instance, reaction with carbon disulfide followed by hydrazine (B178648) hydrate (B1144303) can lead to the formation of a triazole-thiol derivative.

Table 2: General Synthetic Routes to 1,2,4-Triazole Derivatives

Starting Material Key Intermediate Reagents for Cyclization Heterocyclic Product Reference
Aromatic Carboxylic Acid Acid Hydrazide Carbon Disulfide, Potassium Hydroxide, Hydrazine Hydrate 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol luxembourg-bio.com
Substituted Benzoic Acid Thiocarbohydrazide derivative Substituted Benzaldehydes Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol luxembourg-bio.com

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly proceeds through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.

Starting from 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, a synthetic pathway could involve its conversion to the corresponding carboxylic acid, followed by reaction with a hydrazide to form a diacylhydrazine intermediate. This intermediate can then be cyclized using dehydrating agents like phosphorus oxychloride or sulfuric acid to yield the desired 1,3,4-oxadiazole.

Table 3: Common Synthetic Methods for 1,3,4-Oxadiazole Derivatives

Starting Material Key Intermediate Cyclization Reagent Heterocyclic Product Reference
Acid Hydrazide & Carboxylic Acid N,N'-Diacylhydrazine Phosphorus Oxychloride 2,5-Disubstituted-1,3,4-oxadiazole nih.govnih.gov
Acylhydrazone - Oxidizing Agent (e.g., Chloramine-T) 2,5-Disubstituted-1,3,4-oxadiazole nih.gov

The versatility of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone extends to the synthesis of other important heterocyclic systems.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. By reacting 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone with thiourea (B124793) or substituted thioamides, 2-amino or 2-substituted-4-(3-fluoro-4-nitrophenyl)thiazoles can be prepared. nih.govresearchgate.netglobalresearchonline.net Thiazole derivatives are known for their broad range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.comfrontiersin.org

Pyrazines: Pyrazine (B50134) derivatives can be synthesized by the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While not a direct cyclization from the starting material, 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone can be used to generate the necessary dicarbonyl intermediate for subsequent pyrazine ring formation.

The synthesis of various sulfur-containing heterocycles can also be achieved through cycloaddition reactions where the fluoroalkyl group of the starting material enhances the reactivity of the system. nih.gov

Intermediate for the Preparation of Advanced Pharmaceutical Precursors and Scaffolds

The ability of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone to serve as a precursor for a multitude of heterocyclic systems makes it a valuable intermediate in the synthesis of advanced pharmaceutical precursors and scaffolds. google.com The 3-fluoro-4-nitrophenyl moiety is found in a number of biologically active compounds, and its incorporation into various heterocyclic frameworks is a common strategy in drug discovery. acs.orgnih.govnih.gov

For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups or to link the heterocyclic core to other molecular fragments. This flexibility allows for the generation of large libraries of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. acs.org

The diverse heterocyclic scaffolds that can be synthesized from this intermediate, such as imidazoles, triazoles, and oxadiazoles, are prevalent in a wide range of clinically used drugs. Therefore, 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone represents a key starting material for the development of new therapeutic agents targeting a variety of diseases.

Synthesis of Phenacyl Bromide Derivatives with Varied Substitution Patterns

2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is an example of a phenacyl bromide, a class of compounds known for their utility as synthetic precursors. wikipedia.org The bromine atom alpha to the carbonyl group is a good leaving group, making the compound an excellent electrophile for reactions with various nucleophiles. This reactivity is the basis for synthesizing a diverse array of derivatives where the bromine is substituted, leading to new molecules with tailored properties.

The general approach for creating these derivatives involves the reaction of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone with nucleophilic reagents. For instance, it can react with amines to form α-aminoketones, with thiols to yield α-thioketones, or with carboxylates to produce phenacyl esters. nih.gov These reactions are fundamental in building more complex molecular frameworks. A common synthetic application is the Hantzsch thiazole synthesis, where α-bromoketones react with thioamides to form thiazole rings, a core structure in many biologically active compounds.

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amino group, and the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally more difficult. These transformations, coupled with the reactivity of the α-bromo ketone, allow for the generation of a library of substituted phenacyl derivatives from a single starting material. The synthesis of various phenacyl bromides often starts with the bromination of the corresponding acetophenone (B1666503). wikipedia.orgcidcocollegenashik.ac.in In the case of the title compound, it is prepared by the bromination of 1-(3-fluoro-4-nitrophenyl)ethanone (B1321927).

Table 1: Representative Synthetic Transformations of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

Reactant ClassProduct ClassGeneral Reaction Scheme
Amines (R-NH₂)α-AminoketonesAr-C(O)CH₂Br + R-NH₂ → Ar-C(O)CH₂NH-R
ThioamidesThiazolesAr-C(O)CH₂Br + R-CSNH₂ → Substituted Thiazole
Carboxylic AcidsPhenacyl EstersAr-C(O)CH₂Br + R-COOH → Ar-C(O)CH₂OC(O)-R
ImidazoleImidazole DerivativesAr-C(O)CH₂Br + Imidazole → 1-(Aryl)-2-(imidazol-1-yl)ethanone cidcocollegenashik.ac.in

Ar represents the 3-fluoro-4-nitrophenyl group.

Contribution to the Synthesis of Fluoro-Containing Motifs in Complex Architectures

Fluorine-containing organic molecules are of significant interest in medicinal chemistry and material science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone serves as a crucial building block for introducing the 3-fluoro-4-nitrophenyl motif into larger, more complex molecular architectures. beilstein-journals.org

The compound's utility lies in its ability to act as a synthon, a molecular fragment that can be readily incorporated into a target structure. Through reactions at the α-bromomethyl ketone position, the entire fluoro-nitrophenyl group is carried into the new molecule. For example, in the synthesis of heterocyclic compounds like imidazoles, pyrazines, or quinoxalines, the α-bromoketone functionality allows for cyclization reactions that form the core ring system, with the 3-fluoro-4-nitrophenyl group appended as a substituent. The presence of both fluorine and a nitro group provides distinct electronic properties that can be exploited in the final molecule's function.

Use in Synthetic Routes to Potential Therapeutic Agents (e.g., Antitubercular Agents)

The structural features of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone make it a promising starting material for the synthesis of potential therapeutic agents. α-Haloketones are recognized as important building blocks for preparing a wide variety of heterocyclic compounds used in the design of novel pharmaceuticals. nih.gov

The nitroaromatic moiety is a key feature in several known antimicrobial and antitubercular drugs. For instance, nitro-containing compounds have been investigated for their potent activity against Mycobacterium tuberculosis. nih.gov The synthesis of 5-nitrofuran-triazole conjugates has demonstrated promising antitubercular activity. nih.gov The title compound, possessing a nitrophenyl group, can serve as a precursor to analogous structures. The α-bromoketone handle can be used to construct triazole rings or other heterocyclic systems through click chemistry or condensation reactions, respectively.

The fluorine atom can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, binding affinity, and membrane permeability. Therefore, synthetic routes utilizing 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone provide a direct pathway to introduce both a pharmacologically relevant nitro group and a beneficial fluorine atom into new drug-like molecules.

Table 2: Research Findings on Related Precursors in Drug Synthesis

Precursor TypeTherapeutic AreaKey FindingsReference
5-Nitrofuran derivativesAntitubercularSynthesized conjugates showed promising activity against Mycobacterium tuberculosis H37Rv strain. nih.gov
2-Bromo-1-(4-hydroxyphenyl)ethanoneAdrenaline-type drugsWidely used in the synthesis of adrenergic drugs. researchgate.net
α-HaloketonesGeneral PharmaceuticalsServe as highly reactive building blocks for various carbo- and heterocyclic compounds. nih.gov

Utilization in Material Science Applications (focus on synthetic routes to materials)

In material science, the electronic and optical properties of organic molecules are paramount. The structure of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone suggests its potential as a precursor in the synthesis of functional organic materials. The combination of an electron-withdrawing nitro group and a highly electronegative fluorine atom on the aromatic ring results in a highly polarized system with potential applications in nonlinear optics or as a component in charge-transfer materials.

Synthetic routes to new materials could involve using the compound as a monomer or a key intermediate. For example, the nitro group can be reduced to an amine, and the bromine can be substituted with a polymerizable group. The resulting bifunctional monomer could then be used in polymerization reactions to create polymers with the 3-fluoro-4-aminophenyl ketone moiety as a repeating unit. Such polymers might exhibit interesting thermal, electronic, or optical properties. Related compounds like bis(4-nitrophenyl) phosphate (B84403) have been shown to act as catalysts for ring-opening polymerization, highlighting the role of nitrophenyl groups in materials synthesis. medchemexpress.com

Development of Novel Reagents and Catalysts Utilizing its Structure

The high reactivity of the α-bromo ketone functionality makes 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone a candidate for the development of novel reagents and catalysts. It can be used as a derivatizing agent to "tag" other molecules, a technique often employed in analytical chemistry and biochemistry. For example, phenacyl bromides are used to convert organic acids into their crystalline phenacyl esters, which facilitates their identification. nih.gov

Furthermore, the compound can serve as a scaffold for synthesizing new ligands for metal-based catalysts. By reacting it with appropriate chelating groups, new molecules capable of coordinating with metal ions can be prepared. The electronic properties of the 3-fluoro-4-nitrophenyl group would influence the catalytic activity of the resulting metal complex. The development of such tailored ligands is a key area of research in catalysis, aiming to improve the efficiency and selectivity of chemical reactions.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone and related α-haloacetophenones often relies on traditional bromination methods that can be hazardous and produce significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

A promising avenue is the adoption of "green" brominating agents and catalytic systems. For instance, methods utilizing sodium bromide (NaBr) with an oxidant like potassium persulfate (K₂S₂O₈) are being explored to replace elemental bromine, reducing the hazards associated with its use. nih.gov Another sustainable approach involves the use of hydrogen peroxide as a clean oxidant in combination with an inorganic bromide source in an acidic medium, which can be performed in an alcoholic solvent or even solvent-free conditions. rsc.org These methods aim to improve safety, reduce waste, and utilize more readily available and less toxic reagents.

Further research into alternative energy sources, such as microwave irradiation, has also shown potential for accelerating the α-bromination of acetophenones with reagents like N-bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA), often leading to shorter reaction times and higher yields. nih.gov The development of these greener and more efficient methods is crucial for the large-scale, economical, and environmentally responsible production of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone.

Exploration of Asymmetric Synthesis and Chiral Derivatives

The creation of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The carbonyl group in 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone presents an opportunity for asymmetric reduction to produce chiral secondary alcohols, which can serve as precursors to enantiomerically pure active pharmaceutical ingredients.

Future research in this area will likely focus on the development of novel chiral catalysts for the enantioselective reduction of the ketone. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. acs.org Chiral N,N'-dioxide ligands, for example, can be synthesized from readily available amino acids and have shown great promise in coordinating with metal ions to create highly effective asymmetric catalysts. rsc.org The design and synthesis of new chiral ligands that can achieve high enantioselectivity for the reduction of polysubstituted aromatic ketones like 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone is an active area of investigation.

Furthermore, the chiral resolution of racemic mixtures of related nitro-aromatic compounds using techniques like chiral High-Performance Liquid Chromatography (HPLC) is another important research direction. researchgate.netresearchgate.net Developing efficient resolution methods provides an alternative pathway to obtaining enantiomerically pure derivatives. The synthesis and biological evaluation of the individual enantiomers of derivatives of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone will be crucial in unlocking their full therapeutic potential.

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone and its derivatives into continuous flow platforms is a key area for future development.

The nitration and halogenation of aromatic compounds, both key steps in the synthesis of the target molecule, are often highly exothermic and can be hazardous to perform on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, which allows for better temperature control and reduces the potential for thermal runaways. rsc.org Researchers are actively developing continuous flow processes for both nitration and the α-bromination of ketones. acs.orgrsc.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize and control the synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, a deep understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, are becoming indispensable tools for real-time reaction monitoring. mt.comrsc.org

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.netrsc.orgnih.gov For instance, in-situ Raman spectroscopy has been successfully used to monitor nitration reactions, offering a non-invasive way to track the formation of the desired nitro-aromatic product. nih.govrsc.org This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and safety.

Future research will focus on applying these in-situ monitoring techniques to the specific steps of the synthesis of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, including the nitration of the aromatic ring and the subsequent α-bromination of the ketone. This will enable a more fundamental understanding of the reaction pathways and facilitate the optimization of reaction conditions for both batch and continuous flow processes.

Computational Design of New Reactivity Pathways and Derivatives

Computational chemistry and machine learning are rapidly emerging as powerful tools in chemical research, enabling the prediction of reactivity and the design of novel molecules with desired properties. For 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone, these computational approaches offer exciting prospects for future research.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, providing insights into the transition states of its formation and subsequent reactions. rsc.org This understanding can guide the development of new, more efficient catalysts and reaction conditions. Furthermore, computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution reactions, which is crucial for the selective synthesis of polysubstituted aromatic compounds. cymitquimica.com

Machine learning models are also being developed to predict the outcomes of chemical reactions with high accuracy. acs.orgrsc.orgnih.govsemanticscholar.org By training these models on large datasets of known reactions, it is possible to predict the most likely products of a given reaction, which can significantly accelerate the discovery of new synthetic routes and derivatives. Future research will undoubtedly leverage these computational tools to design novel derivatives of 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone with tailored electronic and steric properties for specific applications, as well as to explore entirely new reactivity pathways for this versatile building block.

Q & A

Q. Control strategies :

  • Use Lewis acids (e.g., AlCl₃) to enhance α-bromination selectivity ().
  • Quench reactions promptly and isolate products via fractional crystallization.

Basic: What are the key safety considerations when handling this compound in the laboratory?

Answer:

  • Toxicological hazards : Limited data exist (), so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood.
  • Inhalation risks : Avoid dust/aerosols (P261 precaution in ).
  • Spill management : Neutralize with sodium thiosulfate and adsorb using vermiculite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.